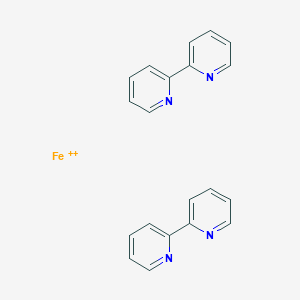

Bis(2,2'-bipyridine)iron(II)

Description

Properties

IUPAC Name |

iron(2+);2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.Fe/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H;/q;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGROMOEPHPWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FeN4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165912 | |

| Record name | Bis(2,2'-bipyridine)iron(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15552-69-9 | |

| Record name | Bis(2,2'-bipyridine)iron(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015552699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,2'-bipyridine)iron(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Properties of Bis(2,2'-bipyridine)iron(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2'-bipyridine)iron(II), often abbreviated as [Fe(bpy)₂]²⁺, is a coordination complex that has garnered significant attention in various fields of chemistry and materials science. Its rich electrochemical and photophysical properties, stemming from the interplay between the iron(II) center and the bipyridine ligands, make it a versatile building block for supramolecular assemblies, a model system for studying electron transfer processes, and a component in the development of sensors and catalysts. This guide provides a comprehensive overview of the core properties of Bis(2,2'-bipyridine)iron(II), with a focus on quantitative data, experimental methodologies, and visual representations of its fundamental processes.

Core Properties of Bis(2,2'-bipyridine)iron(II)

The properties of the Bis(2,2'-bipyridine)iron(II) cation are intrinsically linked to its electronic structure and geometry. The iron(II) center, with a d⁶ electron configuration, is coordinated by two bidentate 2,2'-bipyridine ligands, typically resulting in a pseudo-octahedral geometry with two additional coordination sites occupied by anions or solvent molecules.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₆FeN₄²⁺ | [1] |

| Molecular Weight | 368.2 g/mol | [1] |

| CAS Number | 15552-69-9 | [1] |

| Appearance | Dark red or purple crystalline solid | |

| Solubility | Soluble in polar solvents like water and acetonitrile. | |

| Geometry | Distorted Octahedral |

Structural Properties

The coordination of two bipyridine ligands to the iron(II) center creates a chiral complex with a distorted octahedral geometry. The remaining two coordination sites can be occupied by various monodentate or bidentate ligands, significantly influencing the complex's overall properties.

| Parameter | Typical Value | Reference(s) |

| Fe-N Bond Length | 1.9 - 2.1 Å | |

| Symmetry (approx.) | D₂h |

Spectroscopic and Electrochemical Properties

The most prominent spectroscopic feature of Bis(2,2'-bipyridine)iron(II) is an intense Metal-to-Ligand Charge Transfer (MLCT) band in the visible region, which is responsible for its characteristic deep red color.[2][3] This complex also exhibits reversible redox behavior.

| Parameter | Value | Conditions | Reference(s) |

| UV-Vis λmax (MLCT) | ~520 nm | In acetonitrile | [2][3] |

| Molar Absorptivity (ε) at λmax | ~8,000 - 9,000 M⁻¹cm⁻¹ (estimated from tris-complex) | In acetonitrile | |

| Redox Potential (Fe²⁺/Fe³⁺) | ~ +0.6 V (vs. Fc/Fc⁺) | In acetonitrile | [2] |

| Mössbauer Isomer Shift (δ) | -0.1 to +0.4 mm/s (relative to iron metal) | Room Temperature | |

| Mössbauer Quadrupole Splitting (ΔEQ) | Small, characteristic of low-spin Fe(II) | Room Temperature |

Key Experimental Protocols

Synthesis of a Bis(2,2'-bipyridine)iron(II) Complex: [Fe(bpy)₂Cl₂]

This protocol is adapted from the synthesis of related iron-bipyridine complexes.

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

2,2'-Bipyridine (bpy)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve Iron(II) chloride tetrahydrate in a minimal amount of ethanol.

-

In a separate flask, dissolve 2 molar equivalents of 2,2'-bipyridine in ethanol.

-

Slowly add the 2,2'-bipyridine solution to the iron(II) chloride solution with constant stirring.

-

A deep red precipitate of [Fe(bpy)₂Cl₂] should form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

UV-Visible Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of the MLCT band.

Procedure:

-

Prepare a stock solution of the synthesized Bis(2,2'-bipyridine)iron(II) complex of a known concentration (e.g., 1 mM) in acetonitrile.

-

From the stock solution, prepare a series of dilutions of known concentrations.

-

Using a UV-Vis spectrophotometer, record the absorption spectra of the solutions from 300 to 800 nm, using acetonitrile as a blank.[4][5]

-

Identify the wavelength of maximum absorbance (λmax) in the visible region.

-

Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) from the absorbance at λmax for a solution of known concentration.

Cyclic Voltammetry

Objective: To determine the redox potential of the Fe²⁺/Fe³⁺ couple.

Procedure:

-

Prepare a solution of the Bis(2,2'-bipyridine)iron(II) complex (e.g., 1-5 mM) in an appropriate solvent such as acetonitrile.

-

Add a supporting electrolyte, for example, 0.1 M tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), to the solution.[6]

-

Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) reference electrode.[7][8][9]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.[7]

-

Record the cyclic voltammogram by scanning the potential in the desired range (e.g., from 0 V to +1.5 V and back).

-

The half-wave potential (E₁/₂) for the Fe²⁺/Fe³⁺ redox couple can be determined from the average of the anodic and cathodic peak potentials.

Mössbauer Spectroscopy

Objective: To probe the oxidation and spin state of the iron center.

Methodology:

-

A solid sample of the Bis(2,2'-bipyridine)iron(II) complex is cooled to a low temperature (typically liquid nitrogen or helium temperatures).

-

The sample is exposed to a beam of gamma rays from a ⁵⁷Co source.[10]

-

The source is moved with a range of velocities to induce a Doppler shift in the energy of the gamma rays.[10]

-

A detector measures the absorption of gamma rays by the ⁵⁷Fe nuclei in the sample as a function of the source velocity.

-

The resulting Mössbauer spectrum is analyzed to determine the isomer shift (δ) and quadrupole splitting (ΔEQ), which provide information about the s-electron density at the nucleus and the symmetry of the electric field around it, respectively.[11][12]

Visualizing Core Processes

Synthesis of Bis(2,2'-bipyridine)iron(II)

Caption: Reaction scheme for the synthesis of [Fe(bpy)₂Cl₂].

Metal-to-Ligand Charge Transfer (MLCT)

References

- 1. bis(2,2'-bipyridine)iron(II) | C20H16FeN4+2 | CID 152110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. odinity.com [odinity.com]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ossila.com [ossila.com]

- 10. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 11. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 12. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Photophysical and Photochemical Properties of Bis(2,2'-bipyridine)iron(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of bis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂]²⁺) and its derivatives. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates the critical electronic transition and deactivation pathways.

Introduction to Iron(II) Bipyridine Complexes

Iron(II) polypyridyl complexes, particularly those containing 2,2'-bipyridine (bpy) ligands, have garnered significant interest as potential earth-abundant alternatives to precious metal-based photosensitizers, such as those based on ruthenium. The parent bis(2,2'-bipyridine)iron(II) cation, [Fe(bpy)₂]²⁺, typically exists in a solvated form, [Fe(bpy)₂(S)₂]²⁺ (where S is a solvent molecule), or as a precursor complex like [Fe(bpy)₂Cl₂]. These complexes exhibit a distorted octahedral geometry. The electronic properties of these complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions, which are crucial for their photochemical behavior. However, a key challenge in utilizing these iron complexes lies in the ultrafast deactivation of the excited MLCT states to low-lying metal-centered (MC) states, which significantly shortens their excited-state lifetimes. Understanding and controlling these deactivation pathways is a central theme in the ongoing research in this field.

Quantitative Photophysical and Photochemical Data

The following tables summarize key quantitative data for bis(2,2'-bipyridine)iron(II) complexes and the closely related and extensively studied tris(2,2'-bipyridine)iron(II) for comparative purposes.

Table 1: Spectroscopic Properties of Iron(II) Bipyridine Complexes

| Complex | Solvent | Absorption λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) | Emission λₘₐₓ (nm) |

| [Fe(bpy)₂Cl₂] | - | MLCT band around 520 nm[1][2] | Not typically emissive |

| [Fe(bpy)₂(CN)₂] | CH₃CN | MLCT band at 613 nm[3] | Not typically emissive |

| [Fe(bpy)₃]²⁺ | CH₃CN | 295 (1.21 x 10⁴), 520 (1.01 x 10³)[4] | Weak emission around 518 nm (often attributed to scattering)[4] |

| [Fe(bpy)₃]²⁺ | Aqueous | MLCT band at 523 nm[5] | Weak fluorescence at ~600 nm and phosphorescence at ~660 nm have been observed with extremely low quantum yields.[5] |

Table 2: Excited-State Dynamics of Iron(II) Bipyridine Complexes

| Complex | Method | Excited State | Lifetime | Notes |

| [Fe(bpy)₂(CN)₂] | Picosecond flash-photolysis | Longest-lived excited state | >56 ns (sensitization studies), but shorter in direct measurements[6] | The long lifetime is attributed to the raising of the ligand field state energy.[6] |

| [Fe(bpy)₃]²⁺ | Femtosecond Transient Absorption | ¹MLCT | < 50 fs[7] | Rapidly populates the ⁵T state with unity quantum yield.[7][8] |

| [Fe(bpy)₃]²⁺ | Femtosecond Transient Absorption | ³MLCT | ~120 fs[5] | Decays to populate the ⁵T₂ state.[5] |

| [Fe(bpy)₃]²⁺ | Femtosecond Transient Absorption | ⁵T₂ | ~665 ps (aqueous)[5], ~0.6 ns (aqueous) | Ground state recovery time.[5] |

Experimental Protocols

Synthesis of Dichlorobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂Cl₂])

This protocol is adapted from the literature and serves as a common starting point for generating [Fe(bpy)₂]²⁺ species in solution.[1][9]

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

2,2'-bipyridine (bpy)

-

2-propanol

-

Diethyl ether

Procedure:

-

Dissolve FeCl₂·4H₂O in a minimal amount of 2-propanol.

-

In a separate flask, dissolve 2,2'-bipyridine (2 equivalents) in 2-propanol.

-

Slowly add the FeCl₂ solution to the 2,2'-bipyridine solution with continuous stirring.

-

Stir the reaction mixture at room temperature for several hours.

-

Cool the mixture in an ice bath to precipitate the product.

-

Filter the resulting crystalline solid.

-

Wash the solid with cold 2-propanol and then with diethyl ether.

-

Dry the product under vacuum.

Characterization: The resulting [Fe(bpy)₂Cl₂] complex can be characterized by various techniques, including UV-Vis spectroscopy, which will show the characteristic MLCT absorption band around 520 nm, and mass spectrometry.[1][10]

Femtosecond Transient Absorption Spectroscopy

This technique is crucial for elucidating the ultrafast excited-state dynamics of iron(II) bipyridine complexes.

Experimental Setup:

-

Laser System: A Ti:Sapphire regenerative amplifier system is typically used to generate femtosecond laser pulses (e.g., ~40-150 fs) at a high repetition rate (e.g., 1 kHz).[5][6]

-

Pump Beam: The output of the laser system is often directed to an optical parametric amplifier (OPA) to generate tunable pump pulses in the visible region to excite the MLCT band of the iron complex (e.g., 400 nm or ~520 nm).[11]

-

Probe Beam: A small portion of the fundamental laser output is used to generate a white light continuum probe pulse by focusing it into a suitable medium (e.g., CaF₂ or sapphire). This broadband probe allows for the monitoring of spectral changes over a wide wavelength range.

-

Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.

-

Detector: The transmitted probe light is dispersed by a spectrometer and detected by a diode array or CCD camera, allowing for the acquisition of transient absorption spectra at different time delays.[6]

Data Acquisition:

-

The sample solution is placed in a cuvette and is often flowed or stirred to prevent photodecomposition.

-

The sample is excited by the pump pulse, and the change in absorbance is measured by the time-delayed probe pulse.

-

Transient absorption spectra (ΔA) are recorded as a function of wavelength and time delay.

-

Global analysis of the data can be performed to extract kinetic information and identify different excited-state species.[5]

Signaling Pathways and Logical Relationships

The photophysical and photochemical behavior of [Fe(bpy)₂]²⁺ and related complexes is governed by a series of ultrafast electronic transitions and relaxation processes. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: Excited-state deactivation pathway in Fe(II) polypyridyl complexes.

This diagram illustrates the generally accepted mechanism for the deactivation of the initially populated ¹MLCT state in iron(II) polypyridyl complexes. Following photoexcitation, the system undergoes a rapid cascade through various excited states of different spin multiplicities, ultimately populating a long-lived high-spin metal-centered state (⁵T₂) before returning to the ground state. The ultrafast nature of the initial intersystem crossing steps is a key characteristic of these iron complexes.

Caption: Workflow for Transient Absorption Spectroscopy of [Fe(bpy)₂]²⁺.

This diagram outlines the typical workflow for investigating the photophysical properties of [Fe(bpy)₂]²⁺ using transient absorption spectroscopy. It shows the generation of pump and probe pulses, their interaction with the sample, and the subsequent data analysis steps required to determine the excited-state dynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. odinity.com [odinity.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Sub-50-fs photoinduced spin crossover in [Fe(bpy)₃]²⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Insights into the excited state dynamics of Fe( ii ) polypyridyl complexes from variable-temperature ultrafast spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04025G [pubs.rsc.org]

understanding the spin states of Bis(2,2'-bipyridine)iron(II)

An In-depth Technical Guide to the Spin States of Bis(2,2'-bipyridine)iron(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spin states of the Bis(2,2'-bipyridine)iron(II) core, [Fe(bpy)₂]²⁺. Iron(II) complexes are central to spin crossover (SCO) research, a phenomenon with potential applications in molecular switches, memory devices, and sensors. The [Fe(bpy)₂]²⁺ moiety is a fundamental building block in this field. Unlike the coordinatively saturated and extensively studied Tris(2,2'-bipyridine)iron(II), [Fe(bpy)₃]²⁺, the bis-ligated complex features two vacant coordination sites in its distorted octahedral geometry.[1] This coordinative unsaturation means its spin-state properties are exceptionally sensitive to the surrounding environment, including counter-anions and solvent molecules, which can complete the coordination sphere and modulate the ligand field strength.

The Electronic Basis of Spin Crossover in Iron(II)

Iron(II) is a d⁶ transition metal ion. In an octahedral ligand field, the five d-orbitals split into a lower-energy t₂g triplet and a higher-energy e_g doublet. The distribution of the six d-electrons within these orbitals is dictated by the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P).

-

Low-Spin (LS) State: When coordinated by strong-field ligands, Δo is greater than P. The electrons preferentially pair in the lower-energy t₂g orbitals, resulting in a (t₂g)⁶(e_g)⁰ configuration. This state is diamagnetic with a total spin S=0 and is spectroscopically denoted as the ¹A₁ state.[2][3]

-

High-Spin (HS) State: With weak-field ligands, Δo is less than P. Following Hund's rule, electrons will occupy the higher-energy e_g orbitals before pairing. This leads to a (t₂g)⁴(e_g)² configuration with four unpaired electrons. The state is paramagnetic with a total spin S=2, denoted as the ⁵T₂ state.[2][3]

The transition between these two states can be induced by external stimuli such as temperature, pressure, or light.[4]

Caption: Electronic configurations and stimuli for the spin crossover transition in Fe(II).

Synthesis and Structural Characteristics

The synthesis of Bis(2,2'-bipyridine)iron(II) complexes generally involves the reaction of an iron(II) salt with 2,2'-bipyridine in a suitable solvent.[1] A common precursor is the solvated species [Fe(bpy)₂(S)₂]²⁺ (where S is a solvent molecule like acetonitrile), which can then be reacted with other ligands.[5]

The transition from the LS to the HS state induces significant structural changes, most notably an elongation of the Fe-N bonds due to the population of the anti-bonding e_g orbitals. This bond lengthening is a key characteristic used to identify the spin state crystallographically.[2][6]

| Parameter | Low-Spin (LS) State | High-Spin (HS) State | Reference |

| Fe-N Bond Length | ~1.9 - 2.0 Å | ~2.1 - 2.2 Å | [1][2] |

| Coordination Geometry | Distorted Octahedral (more regular) | Distorted Octahedral (more distorted) | [7] |

| Symmetry (idealized) | D₃ (for tris-complexes) | Lower symmetry due to Jahn-Teller distortion | [6][8] |

Experimental Protocols for Spin State Characterization

A multi-technique approach is essential for unambiguously characterizing the spin state of an iron(II) complex.

Caption: Experimental workflow for characterizing the spin state of an iron complex.

Magnetic Susceptibility Measurements

Principle: This technique directly probes the magnetic properties of the material. The product of the molar magnetic susceptibility and temperature (χₘT) is monitored as a function of temperature. For an SCO complex, a distinct transition from a low χₘT value (diamagnetic LS state) to a high value (paramagnetic HS state) is observed.

Experimental Protocol Outline:

-

A microcrystalline sample is loaded into a gelatin capsule or other suitable sample holder.

-

The sample is placed in a Superconducting Quantum Interference Device (SQUID) or Physical Property Measurement System (PPMS) magnetometer.[4][9]

-

The magnetic moment is measured over a temperature range (e.g., 2 K to 300 K) under a constant applied magnetic field (e.g., 0.1 T).[10]

-

Data is collected in both cooling and heating modes to check for thermal hysteresis, a hallmark of a cooperative spin transition.

-

The raw data is corrected for the diamagnetic contributions of the sample holder and the core electrons of the atoms to obtain the molar magnetic susceptibility (χₘ).

| Spin State | S Value | Theoretical χₘT (cm³·K·mol⁻¹) | Typical Experimental χₘT (cm³·K·mol⁻¹) |

| Low-Spin (LS) | 0 | 0 | ~0 - 0.1 |

| High-Spin (HS) | 2 | 3.0 | ~3.0 - 3.5 |

⁵⁷Fe Mössbauer Spectroscopy

Principle: This nuclear technique is highly sensitive to the local electronic environment of the iron nucleus. The key parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), are distinct for the LS and HS states, allowing for their clear identification and quantification.

Experimental Protocol Outline:

-

The powdered sample is uniformly spread and contained in a sample holder.

-

The sample is mounted in a cryostat to allow for variable temperature measurements (e.g., 77 K to 298 K).[11][12]

-

A ⁵⁷Co source provides the gamma radiation. The velocity of the source is varied, and the absorption of gamma rays by the ⁵⁷Fe nuclei in the sample is recorded as a function of this velocity.

-

The resulting spectrum is fitted to obtain the isomer shift (δ), quadrupole splitting (ΔE_Q), and the relative area of the absorption peaks, which corresponds to the population of each state.

| Parameter | Low-Spin (LS) Fe(II) | High-Spin (HS) Fe(II) | Reference |

| Isomer Shift (δ) (mm·s⁻¹) | -0.1 to +0.4 | +0.9 to +1.3 | [6] |

| Quadrupole Splitting (ΔE_Q) (mm·s⁻¹) | 0.1 to 0.6 | 1.8 to 3.0 | [4][6] |

UV-Visible (UV-Vis) Spectroscopy

Principle: Fe(II) polypyridyl complexes exhibit strong Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region of the spectrum (~520 nm for [Fe(bpy)₂]²⁺ derivatives).[1] The intensity of these bands is sensitive to the spin state. In the LS state, the MLCT transition is more favorable, leading to an intense absorption. As the complex transitions to the HS state upon heating, the intensity of the MLCT band decreases significantly.[4][6]

Experimental Protocol Outline:

-

The complex is dissolved in a suitable solvent or prepared as a thin film or KBr pellet.[4]

-

The sample is placed in a UV-Vis spectrophotometer equipped with a variable-temperature cell holder.

-

Absorption spectra are recorded at various temperatures, typically across the spin transition range identified by magnetic measurements.

-

Changes in the intensity of the MLCT band are plotted against temperature to monitor the spin transition.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the determination of bond lengths and the overall molecular geometry. By collecting datasets at temperatures below and above the spin transition, the structural consequences of the SCO can be directly observed.

Experimental Protocol Outline:

-

A suitable single crystal of the complex is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas to control the temperature.

-

A full diffraction dataset is collected at a low temperature where the complex is expected to be in the LS state (e.g., 100 K).

-

The temperature is increased to a point where the complex is in the HS state (e.g., 298 K), and a second dataset is collected.

-

The structures are solved and refined to yield precise Fe-N bond distances and coordination geometries for both spin states.

Theoretical Modeling

Density Functional Theory (DFT) has become a powerful tool for investigating SCO complexes.[13][14] Calculations can predict the adiabatic energy difference between the HS and LS states (ΔE_HL), providing insight into the likelihood of a spin transition.[14] Furthermore, DFT can be used to optimize the geometries of both states, corroborating experimental findings on structural changes and aiding in the interpretation of vibrational spectra.[15][16]

References

- 1. Buy Bis(2,2'-bipyridine)iron(II) (EVT-1196906) | 15552-69-9 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spin crossover in dinuclear iron( ii ) complexes bridged by bis-bipyridine ligands: dimer effects on electronic structure, spectroscopic properties an ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00707G [pubs.rsc.org]

- 5. Chemical and electrochemical generation of [Fe(bpy)2(S)2]2+ (bpy=2,2′-bipyridine, S=H2O or CH3CN). A route for synthesis of coordinatively dissymmetrical iron(II) polypyridine complexes and supramolecular structures containing a Fe(bpy)32+ moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Bis(2,2'-bipyridine)iron(II) | 15552-69-9 | Benchchem [benchchem.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Spin crossover in dinuclear iron(II) complexes bridged by bis-bipyridine ligands: dimer effects on electronic structure, spectroscopic properties and spin-state switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iron Speciation in Animal Tissues Using AC Magnetic Susceptibility Measurements: Quantification of Magnetic Nanoparticles, Ferritin, and Other Iron-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical analysis of spin crossover in iron(II) [2×2] molecular grids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review of Density Functional Models for the Description of Fe(II) Spin-Crossover Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Enduring Legacy of Iron Bipyridine Complexes: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

From their serendipitous discovery in the late 19th century to their modern-day applications in sophisticated catalytic systems, iron bipyridine complexes have carved a significant niche in the landscape of coordination chemistry. Their rich electronic properties, coupled with the robustness of the bipyridine ligand, have made them a subject of continuous investigation and innovation. This technical guide provides an in-depth exploration of the historical development of these fascinating compounds, detailing their synthesis, physicochemical properties, and evolving applications.

A Journey Through Time: Key Milestones

The story of iron bipyridine complexes begins in the late 1880s with the work of Fritz Blau, who first synthesized the intensely colored tris(2,2'-bipyridine)iron(II) complex, [Fe(bpy)3]2+.[1][2] However, it was the pioneering work of Nobel laureate Alfred Werner in the early 20th century that laid the theoretical groundwork for understanding their structure and bonding.[1] Werner's coordination theory correctly predicted the octahedral geometry of these complexes and even led to the successful resolution of the enantiomers of [Fe(bpy)3]2+, a landmark achievement that solidified the principles of coordination chemistry.[1]

Initially, the most prominent application of iron bipyridine complexes was in analytical chemistry. The intense red color of the [Fe(bpy)3]2+ cation upon reaction of iron(II) with 2,2'-bipyridine provided a sensitive and reliable method for the colorimetric determination of iron in various samples.[1][3][4] This application dominated the field for several decades. As instrumental techniques advanced, so did the understanding of the electronic structure of these complexes, paving the way for their use in photochemistry and catalysis.

dot

Caption: A timeline illustrating the key milestones in the historical development of iron bipyridine complexes.

Physicochemical Properties: A Quantitative Perspective

The enduring interest in iron bipyridine complexes stems from their distinct physicochemical properties, which are summarized in the tables below.

Table 1: Spectroscopic and Electrochemical Data for [Fe(bpy)3]2+

| Property | Value | Conditions | Reference(s) |

| UV-Vis Absorption (λmax) | 520-523 nm | Acetonitrile/Water | [3][5] |

| Molar Absorptivity (ε) | ~8,000-11,000 M⁻¹cm⁻¹ | Acetonitrile/Water | [6] |

| Fe(II)/Fe(III) Redox Potential | +1.06 V vs. NHE | Aqueous solution | [7] |

| Luminescence | Generally non-emissive at room temperature due to rapid excited state relaxation | - | [6][7] |

Table 2: Magnetic and Structural Properties of [Fe(bpy)3]2+

| Property | Value | Method | Reference(s) |

| Magnetic Susceptibility | Diamagnetic (low-spin d⁶) | Magnetic Susceptibility Measurements | [2] |

| Fe-N Bond Length | ~1.96 Å | X-ray Crystallography | [8] |

| Coordination Geometry | Octahedral | X-ray Crystallography | [1][7] |

Key Experimental Protocols

The synthesis of iron bipyridine complexes is a foundational experiment in many inorganic chemistry laboratories. Below are detailed protocols for the preparation of two common salts of the tris(2,2'-bipyridine)iron(II) cation.

Protocol 1: Synthesis of Tris(2,2'-bipyridine)iron(II) Sulfate ([Fe(bpy)3]SO4)

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

2,2'-Bipyridine (bpy)

-

Deionized water

-

Ethanol

Procedure:

-

In a 100 mL beaker, dissolve a stoichiometric amount of ferrous sulfate heptahydrate in a minimal amount of deionized water.

-

In a separate beaker, dissolve a threefold molar excess of 2,2'-bipyridine in ethanol.

-

Slowly add the ethanolic solution of 2,2'-bipyridine to the aqueous solution of ferrous sulfate with constant stirring.

-

An intense red-colored precipitate of [Fe(bpy)3]SO4 will form immediately.[1]

-

Continue stirring the mixture for 15-20 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with small portions of cold deionized water, followed by a small amount of cold ethanol to aid in drying.

-

Dry the product in a desiccator.

Protocol 2: Synthesis of Tris(2,2'-bipyridine)iron(II) Chloride ([Fe(bpy)3]Cl2)

Materials:

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

2,2'-Bipyridine (bpy)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of ferrous chloride tetrahydrate in a minimal amount of deionized water.

-

In a separate beaker, dissolve a threefold molar excess of 2,2'-bipyridine in ethanol.

-

Slowly add the ethanolic solution of 2,2'-bipyridine to the aqueous solution of ferrous chloride with continuous stirring.

-

The deep red solution of [Fe(bpy)3]Cl2 will form.

-

To induce precipitation, the solvent volume can be reduced by gentle heating or by the addition of a less polar solvent in which the complex is insoluble.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

dot

Caption: A generalized workflow for the synthesis and subsequent characterization of tris(2,2'-bipyridine)iron(II) complexes.

The Electronic Heart: Metal-to-Ligand Charge Transfer

A key feature of iron(II) bipyridine complexes that underpins their intense color and rich electrochemistry is the Metal-to-Ligand Charge Transfer (MLCT) transition.[6] In this process, absorption of a photon of light promotes an electron from a metal-centered d-orbital to a π* anti-bonding orbital localized on the bipyridine ligands.

dot

Caption: A simplified diagram illustrating the MLCT process in [Fe(bpy)3]2+ and its rapid relaxation pathway.

This excited state is transient, and in the case of iron bipyridine complexes, it undergoes very rapid non-radiative decay back to the ground state, typically on the femtosecond to picosecond timescale.[7] This rapid relaxation pathway is why these complexes are generally not luminescent at room temperature, in stark contrast to their ruthenium analogues.

Evolution of Applications: From Test Tubes to Catalytic Converters

The applications of iron bipyridine complexes have evolved significantly since their discovery, reflecting the broader advancements in chemistry and materials science.

dot

Caption: A diagram showing the logical progression of the applications of iron bipyridine complexes.

While their initial use was in wet chemical analysis, their well-defined redox behavior led to their adoption as redox indicators. The advent of modern spectroscopic techniques allowed for a deep understanding of their excited-state dynamics, making them model systems for studying electron transfer processes. In recent decades, the focus has shifted towards harnessing their reactivity in catalysis. Iron, being an earth-abundant and non-toxic metal, offers a sustainable alternative to precious metal catalysts. Iron bipyridine complexes have shown promise in a variety of organic transformations, including cross-coupling reactions and carbene transfer reactions.[5][7][9] Furthermore, their robust nature has enabled their incorporation into polymeric materials, creating redox-active polymers with potential applications in sensing and energy storage.[10]

Future Outlook

The historical journey of iron bipyridine complexes is a testament to the enduring power of fundamental research in driving innovation. From a simple colorimetric reagent to a versatile catalytic platform, these compounds continue to find new and exciting applications. For researchers in drug development, the rich coordination chemistry of iron and bipyridine-based ligands offers opportunities for the design of novel therapeutic and diagnostic agents. As the quest for sustainable and efficient chemical transformations continues, the legacy of iron bipyridine complexes is set to inspire future generations of scientists.

References

- 1. Tris(bipyridine)iron(II) chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bollerreview.tcu.edu [bollerreview.tcu.edu]

- 6. odinity.com [odinity.com]

- 7. researchgate.net [researchgate.net]

- 8. Spin-state dependence of the structural and vibrational properties of solvated iron(ii) polypyridyl complexes from AIMD simulations: aqueous [Fe(bpy)3]Cl2, a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(2,2'-bipyridine)iron(II) Analogues and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(2,2'-bipyridine)iron(II) analogues, focusing on their synthesis, characterization, and potential applications, particularly in the realm of drug development. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to support researchers in this field.

Introduction

Bis(2,2'-bipyridine)iron(II) complexes are a class of coordination compounds that have garnered significant interest due to their versatile electronic properties, redox activity, and potential as therapeutic agents. These complexes typically feature a central iron(II) ion coordinated to two bidentate 2,2'-bipyridine (bpy) ligands, with two additional coordination sites occupied by other ligands (denoted as X). The general structure can be represented as [Fe(bpy)2X2]. The nature of the 'X' ligands can be varied to modulate the complex's stability, solubility, redox potential, and biological activity. This adaptability makes them attractive candidates for applications ranging from catalysis and materials science to medicinal chemistry. In the context of drug development, iron complexes are of particular interest due to iron's essential biological role and the potential for these complexes to interact with biological targets.

Synthesis of Bis(2,2'-bipyridine)iron(II) Analogues

The synthesis of bis(2,2'-bipyridine)iron(II) analogues can be achieved through several routes, typically involving the reaction of an iron(II) salt with a stoichiometric amount of the bipyridine ligand in a suitable solvent. The choice of solvent and counter-ions can influence the final product. Below are detailed protocols for the synthesis of representative bis(2,2'-bipyridine)iron(II) analogues.

Experimental Protocols

Protocol 1: Synthesis of Dichlorobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂Cl₂])

This protocol describes a general method for the synthesis of a dihalide analogue, which can serve as a precursor for other derivatives.[1]

-

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

2,2'-Bipyridine (bpy)

-

2-Propanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,2'-bipyridine (2 molar equivalents) in hot 2-propanol.

-

In a separate flask, dissolve iron(II) chloride tetrahydrate (1 molar equivalent) in 2-propanol.

-

Slowly add the iron(II) chloride solution to the bipyridine solution with constant stirring.

-

A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold 2-propanol and then with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the [Fe(bpy)₂Cl₂] complex.

-

Protocol 2: Synthesis of Bis(isothiocyanato)bis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂(NCS)₂])

This complex is a classic example of a spin-crossover compound, where the spin state of the iron center can be influenced by temperature.[2][3]

-

Materials:

-

Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

2,2'-Bipyridine (bpy)

-

Sodium thiocyanate (NaSCN)

-

Deionized water

-

Methanol

-

-

Procedure:

-

Dissolve ammonium iron(II) sulfate hexahydrate (1 molar equivalent) and 2,2'-bipyridine (2 molar equivalents) in deionized water in a round-bottom flask. This will form a dark red solution of [Fe(bpy)₃]²⁺.[2]

-

Prepare a saturated aqueous solution of sodium thiocyanate.

-

Add the saturated sodium thiocyanate solution to the dark red iron-bipyridine solution while stirring.[2]

-

A fine crystalline precipitate of [Fe(bpy)₂(NCS)₂] should form immediately.[2]

-

Continue stirring the mixture for several hours at room temperature to ensure complete precipitation.[2]

-

Collect the product by vacuum filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from methanol.[2]

-

Dry the purified crystals in air.[2]

-

Protocol 3: Synthesis of Dicyanobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂(CN)₂])

This protocol involves the substitution of a bipyridine ligand from a tris-bipyridine complex with cyanide ions.[4]

-

Materials:

-

Tris(2,2'-bipyridine)iron(II) sulfate ([Fe(bpy)₃]SO₄)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of [Fe(bpy)₃]SO₄. This can be synthesized by reacting ferrous sulfate with an excess of bipyridine in water.[4]

-

Carefully add an aqueous solution of potassium cyanide or sodium cyanide to the [Fe(bpy)₃]SO₄ solution.

-

The [Fe(bpy)₂(CN)₂] complex will precipitate from the solution.[4]

-

Collect the precipitate by filtration.

-

Wash the product with deionized water and dry under vacuum.

-

Characterization of Bis(2,2'-bipyridine)iron(II) Analogues

A variety of analytical techniques are employed to characterize the structure, purity, and properties of these complexes.

-

UV-Visible Spectroscopy: This technique is used to probe the electronic transitions within the complex. A hallmark of these Fe(II) polypyridyl complexes is an intense metal-to-ligand charge transfer (MLCT) band in the visible region, typically around 520 nm.[1][5] The position and intensity of this band can be influenced by the nature of the other ligands and the solvent.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the coordinated ligands. For example, in thiocyanate complexes, the C-N stretching frequency can indicate whether the ligand is coordinated through the nitrogen or sulfur atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic low-spin Fe(II) complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the ligands and the overall symmetry of the complex in solution.

-

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its composition.

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of the complexes, providing information on the Fe(II)/Fe(III) redox potential. This is particularly relevant for applications in redox-active systems.

Quantitative Data

The following tables summarize key quantitative data for representative bis(2,2'-bipyridine)iron(II) analogues and related complexes.

Table 1: Spectroscopic Data for Selected Iron(II) Bipyridine Complexes

| Complex | λ_max (nm) (MLCT) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference(s) |

| [Fe(bpy)₃]²⁺ | 518 | 6,600 | DMSO/Water | [6] |

| [Fe(bpy)₃]²⁺ | 520 | - | Aqueous | [7] |

| [Fe(bpy)₂(CN)₂] | 613 | - | Acetonitrile | [7] |

| Polymer-[Fe(bpy)₂Cl₂] | 520 | - | Acetonitrile | [1][5] |

Table 2: Electrochemical Data for Selected Iron(II) Bipyridine Complexes

| Complex | Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent | Reference(s) |

| Polymer-[Fe(bpy)₂Cl₂] | Fe(II)/Fe(III) | +0.6 | Acetonitrile | [1] |

| [Fe(BDI)(OTf)₂]* | Fe(II)/Fe(III) & Ligand Reductions | -1.17, -1.33, -1.96 | Acetonitrile | [8] |

*BDI = bipyridine-diimine. Note: Potentials are for ligand-based reductions.

Table 3: In Vitro Cytotoxicity (IC₅₀ Values) of Bipyridine-Related Metal Complexes

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Ruthenium-iron ferrocenyl β-diketonate complex | MIA PaCa-2 (pancreatic) | Nanomolar range | [9] |

| Ruthenium-iron ferrocenyl β-diketonate complex | HCT116 p53+/+ (colon) | Nanomolar range | [9] |

| Indole-based caffeic acid amides (compounds 1 & 2) | HTB-26 (breast) | 10 - 50 | [10] |

| Indole-based caffeic acid amides (compounds 1 & 2) | PC-3 (prostate) | 10 - 50 | [10] |

| Indole-based caffeic acid amides (compounds 1 & 2) | HepG2 (liver) | 10 - 50 | [10] |

Applications in Drug Development

Bis(2,2'-bipyridine)iron(II) analogues and related compounds have shown promise as anticancer agents. Their mechanism of action is often multifaceted, involving the generation of reactive oxygen species (ROS), interaction with DNA, and modulation of key cellular signaling pathways.

Signaling Pathway: Induction of Apoptosis via BRAF and AKT/mTOR Pathway Modulation

Recent studies suggest that bipyridine-based compounds can induce apoptosis in cancer cells by targeting critical signaling pathways that regulate cell survival and proliferation. One such interconnected network involves the BRAF and PI3K/AKT/mTOR pathways, which are often dysregulated in cancers like melanoma.[11][12][13] Inhibition of the BRAF oncogene can lead to apoptosis; however, cancer cells can develop resistance through compensatory activation of the pro-survival PI3K/AKT/mTOR pathway.[11][13] Therefore, dual inhibition of both pathways is a promising strategy to enhance cancer cell death. Bipyridine-based iron complexes may exert their anticancer effects by modulating these pathways, leading to the induction of apoptosis.

Caption: Proposed mechanism of apoptosis induction by bis(2,2'-bipyridine)iron(II) analogues.

Experimental Workflow for Anticancer Activity Screening

The evaluation of the anticancer potential of newly synthesized bis(2,2'-bipyridine)iron(II) analogues typically follows a standardized workflow.

Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.

Conclusion

Bis(2,2'-bipyridine)iron(II) analogues represent a versatile and promising class of compounds with tunable properties. The synthetic methodologies are well-established, allowing for the generation of a diverse library of complexes for various applications. In the field of drug development, their potential to induce cancer cell death through the modulation of key signaling pathways highlights them as valuable leads for novel therapeutic strategies. Further research into structure-activity relationships and in vivo efficacy is warranted to fully explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 4. Tris(bipyridine)iron(II) chloride - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Data on the characterization and anticancer action of iron(II) polypyridyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dual inhibition of (V600E)BRAF and the PI3K/AKT/mTOR pathway cooperates to induce apoptosis in melanoma cells through a MEK-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oncotarget.com [oncotarget.com]

Application Notes and Protocols for the Synthesis of Bis(2,2'-bipyridine)iron(II) Salts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various Bis(2,2'-bipyridine)iron(II) salts. These compounds are of significant interest in coordination chemistry, materials science, and catalysis. The following protocols offer reliable methods for the preparation of key bis(bipyridine)iron(II) complexes with different anionic ligands, including chloride, thiocyanate, and cyanide.

Introduction

Bis(2,2'-bipyridine)iron(II) complexes are coordination compounds featuring a central iron(II) ion coordinated to two bipyridine ligands. The remaining coordination sites are occupied by other ligands, such as halides or pseudo-halides, which significantly influence the chemical and physical properties of the complex. These properties, including redox behavior, color, and magnetic characteristics, make them valuable in a range of applications. For instance, their redox activity is exploited in catalysis and energy storage, while their intense coloration has led to their use as indicators and in dye-sensitized solar cells. The synthesis of these complexes is typically straightforward, involving the reaction of an iron(II) salt with two equivalents of 2,2'-bipyridine in a suitable solvent.

Comparative Data of Synthesis Protocols

The following table summarizes the quantitative data for the synthesis of different Bis(2,2'-bipyridine)iron(II) salts, providing a comparative overview of the reaction conditions and expected outcomes.

| Complex | Iron(II) Precursor | Ligand Sources | Fe(II):bpy Molar Ratio | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| [Fe(bpy)₂Cl₂] | Iron(II) chloride tetrahydrate | 2,2'-bipyridine | 1:1.04 | 2-Propanol | 6 hours | 30 | Not specified |

| [Fe(bpy)₂(NCS)₂] | Iron(II) sulfate heptahydrate | 2,2'-bipyridine, Potassium thiocyanate | 1:2:2 | Water/Ethanol | Not specified | Not specified | ~90 |

| [Fe(bpy)₂(CN)₂] | Tris(2,2'-bipyridine)iron(II) sulfate | Potassium cyanide | 1:2 (KCN to complex) | Water | Not specified | Not specified | Not specified |

Experimental Protocols

The following are detailed methodologies for the synthesis of key Bis(2,2'-bipyridine)iron(II) salts.

Protocol 1: Synthesis of Dichlorobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂Cl₂])

This protocol describes the synthesis of the dichlorobis(2,2'-bipyridine)iron(II) complex.

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

2,2'-bipyridine (bpy)

-

2-Propanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

In a round-bottom flask, dissolve Iron(II) chloride tetrahydrate in 2-propanol.

-

In a separate container, prepare a solution of 2,2'-bipyridine in 2-propanol.[1]

-

Slowly add the 2,2'-bipyridine solution to the stirred solution of Iron(II) chloride tetrahydrate.

-

Continuously stir the reaction mixture for 6 hours at a constant temperature of 30°C.[1]

-

After 6 hours, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.[1]

-

Collect the fine crystalline material by filtration.[1]

-

Wash the collected solid first with cold 2-propanol and then with diethyl ether to remove any unreacted starting materials and impurities.[1]

-

Dry the final product under vacuum.

Protocol 2: Synthesis of Diisothiocyanatobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂(NCS)₂])

This protocol outlines the synthesis of the diisothiocyanatobis(2,2'-bipyridine)iron(II) complex, a compound known for its spin-crossover properties.

Materials:

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

2,2'-bipyridine (bpy)

-

Potassium thiocyanate (KSCN)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Filtration apparatus

Procedure:

-

Prepare a solution of Iron(II) sulfate heptahydrate in water.

-

Prepare a solution of 2,2'-bipyridine in ethanol.

-

Add the ethanolic solution of 2,2'-bipyridine to the aqueous solution of Iron(II) sulfate with stirring.

-

To this mixture, add an aqueous solution of potassium thiocyanate. A precipitate should form.

-

Heat the mixture to ensure complete reaction and precipitation.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product in a desiccator.

Protocol 3: Synthesis of Dicyanobis(2,2'-bipyridine)iron(II) ([Fe(bpy)₂(CN)₂])

This protocol describes the synthesis of the dicyanobis(2,2'-bipyridine)iron(II) complex via ligand substitution from the tris(bipyridine) complex.

Materials:

-

Tris(2,2'-bipyridine)iron(II) sulfate ([Fe(bpy)₃]SO₄)

-

Potassium cyanide (KCN)

-

Water

-

Beaker

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Prepare an aqueous solution of Tris(2,2'-bipyridine)iron(II) sulfate.[2]

-

Prepare an aqueous solution of potassium cyanide.

-

Slowly add the potassium cyanide solution to the stirred solution of the iron(II) complex.

-

The addition of cyanide will cause the precipitation of Dicyanobis-(2,2'-bipyridine)-Iron (II).[2]

-

Continue stirring for a period to ensure the reaction goes to completion.

-

Collect the precipitate by filtration.

-

Wash the solid thoroughly with water to remove any excess cyanide and sulfate salts.

-

Dry the product. It is often obtained as a trihydrate.[3]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of Bis(2,2'-bipyridine)iron(II) salts.

References

Application Note: Redox Analysis of Bis(2,2'-bipyridine)iron(II) using Cyclic Voltammetry

Introduction

Bis(2,2'-bipyridine)iron(II) is a coordination complex that plays a significant role in various chemical and biological systems. Its ability to undergo reversible oxidation-reduction (redox) reactions is central to its function in applications such as catalysis, redox indicators, and models for biological electron transfer. Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species.[1] This application note provides a detailed protocol for the redox analysis of Bis(2,2'-bipyridine)iron(II) complexes using cyclic voltammetry, outlines the expected quantitative data, and presents a logical workflow for the experiment.

Principle of the Method

Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte. The potential is swept from a starting potential to a switching potential and then back to the starting potential, forming a triangular waveform. The current response of the analyte to this changing potential is measured and plotted as a voltammogram (a graph of current versus potential).

The key features of a cyclic voltammogram for a reversible one-electron redox process, such as the Fe(II)/Fe(III) couple in Bis(2,2'-bipyridine)iron(II), include the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (Ipa), and the cathodic peak current (Ipc). The formal reduction potential (E°') of the redox couple can be estimated as the average of the peak potentials. The peak currents are proportional to the concentration of the analyte and the square root of the scan rate, as described by the Randles-Sevcik equation.[2] By analyzing the shape and parameters of the cyclic voltammogram, researchers can gain insights into the thermodynamics and kinetics of the electron transfer process.[1]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing cyclic voltammetry on a Bis(2,2'-bipyridine)iron(II) complex. The following protocol is adapted from established methods for analyzing iron polypyridine complexes.[3][4]

Reagents and Materials

-

Bis(2,2'-bipyridine)iron(II) salt (e.g., chloride or perchlorate)

-

Acetonitrile (CH₃CN), HPLC or electrochemical grade

-

Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) as a supporting electrolyte

-

High-purity Argon (Ar) or Nitrogen (N₂) gas

-

Ferrocene (for use as an internal standard, optional)

-

Polishing materials: 0.3 µm and 0.05 µm alumina slurry

-

Deionized water

-

Ethanol

Equipment

-

Potentiostat with cyclic voltammetry software

-

Three-electrode electrochemical cell (e.g., 2 mL volume)[3]

-

Glassy carbon working electrode[3]

-

Platinum wire auxiliary (counter) electrode[3]

-

Platinum or Ag/AgCl reference electrode[3]

-

Polishing pad

-

Inert gas supply and delivery system (e.g., Schlenk line)

-

Micropipettes and standard laboratory glassware

Experimental Workflow Diagram

Caption: Workflow for the cyclic voltammetry experiment.

Step-by-Step Protocol

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by rinsing with deionized water.

-

Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes and rinse thoroughly with deionized water, then ethanol.

-

Allow the electrode to air dry completely.

-

-

Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M [NBu₄][PF₆]) in acetonitrile.

-

Prepare a stock solution of the Bis(2,2'-bipyridine)iron(II) complex in the supporting electrolyte solution (e.g., 1-2 mM).

-

If using an internal standard, add a small amount of ferrocene to the analyte solution.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the polished glassy carbon working electrode, the platinum wire auxiliary electrode, and the reference electrode.

-

Add the analyte solution to the electrochemical cell (e.g., 2 mL).[3]

-

Degas the solution by bubbling with high-purity argon or nitrogen for at least 10 minutes to remove dissolved oxygen.[3][4]

-

Maintain an inert gas blanket over the solution for the duration of the experiment.[3]

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment in the software. A typical potential window for the Fe(II)/Fe(III) couple would be from approximately 0 V to +1.5 V (vs. Ag/AgCl, this may need to be adjusted based on the reference electrode and specific complex).

-

Set the initial scan rate to 100 mV/s.

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

Perform subsequent scans at varying scan rates (e.g., 50, 200, 500, 1000 mV/s) to investigate the kinetics of the redox process.[3]

-

Data Presentation

The following table summarizes typical quantitative data expected from the cyclic voltammetry of a Bis(2,2'-bipyridine)iron(II) complex at various scan rates. The data is illustrative and based on published results for similar iron polypyridine complexes.[3][4]

| Scan Rate (mV/s) | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Formal Potential (E°', V) | Anodic Peak Current (Ipa, µA) | Cathodic Peak Current (Ipc, µA) | Peak Separation (ΔEp, mV) |

| 50 | 0.880 | 0.820 | 0.850 | 5.0 | -5.0 | 60 |

| 100 | 0.885 | 0.815 | 0.850 | 7.1 | -7.1 | 70 |

| 200 | 0.890 | 0.810 | 0.850 | 10.0 | -10.0 | 80 |

| 500 | 0.900 | 0.800 | 0.850 | 15.8 | -15.8 | 100 |

| 1000 | 0.910 | 0.790 | 0.850 | 22.4 | -22.4 | 120 |

Data Analysis and Interpretation

The analysis of the cyclic voltammetry data provides insights into the electrochemical properties of the Bis(2,2'-bipyridine)iron(II) complex.

-

Formal Potential (E°'): The formal potential is a measure of the thermodynamic ease of the redox reaction.

-

Peak Separation (ΔEp): For a reversible one-electron process, the theoretical peak separation (ΔEp = |Epa - Epc|) is approximately 59 mV at room temperature. An increase in peak separation with increasing scan rate suggests quasi-reversible or irreversible electron transfer kinetics.

-

Peak Currents (Ipa and Ipc): For a reversible process, the ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to 1.

-

Randles-Sevcik Analysis: A plot of the peak current (Ip) versus the square root of the scan rate (ν¹/²) should be linear for a diffusion-controlled process.[2][5] The diffusion coefficient of the complex can be calculated from the slope of this plot using the Randles-Sevcik equation.[2]

Relationship between Scan Rate and Voltammogram

Caption: Relationship between scan rate and CV characteristics.

Conclusion

Cyclic voltammetry is an indispensable tool for the redox analysis of Bis(2,2'-bipyridine)iron(II) complexes. By following the detailed protocol provided in this application note, researchers can obtain high-quality data to characterize the electrochemical properties of these important compounds. The quantitative data and relationships presented herein serve as a valuable reference for scientists and professionals in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Randles–Sevcik equation - Wikipedia [en.wikipedia.org]

- 3. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of (2,2’-Bipyridine) dichloronickel(II) using cyclic voltammetry and nuclear magnetic resonance spectroscopy - American Chemical Society [acs.digitellinc.com]

Application Notes and Protocols for Bis(2,2'-bipyridine)iron(II) in Redox Flow Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(2,2'-bipyridine)iron(II) and its derivatives as a promising component in both aqueous and non-aqueous redox flow batteries (RFBs). This document details the synthesis of the complex, preparation of the electrolyte, assembly of the battery, and the subsequent electrochemical analysis, offering detailed protocols for researchers in the field.

Introduction

Redox flow batteries are a compelling technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources into the power grid.[1] The core of RFB technology lies in the use of soluble redox-active species.[1] Iron, being an earth-abundant and low-cost metal, makes iron-based complexes highly attractive for these applications.[2] Specifically, bis(2,2'-bipyridine)iron(II) and its tris-ligated counterpart, tris(2,2'-bipyridine)iron(II), have been investigated for their favorable redox properties.[3] These complexes can be utilized in both aqueous and non-aqueous electrolytes, with non-aqueous systems offering the potential for higher cell voltages.[4][5]

Quantitative Data Presentation

The performance of redox flow batteries utilizing iron bipyridine complexes is summarized below. The data is compiled from various studies to provide a comparative overview.

| System Type | Anolyte/Catholyte | Cell Voltage (V) | Coulombic Efficiency (%) | Energy Efficiency (%) | Capacity Fade (% per day) | Reference |

| Non-aqueous | 0.2 M Ni(Bpy)3(BF4)2 / 0.4 M Fe(Bpy)3(BF4)2 | 2.2 | 90.4 | 81.8 | Not Reported | [6] |

| Non-aqueous | Unsubstituted Fe(bpy)3(BF4)2 (symmetric) | Not specified | 96.5 | 94.0 | Not Reported | [4] |

| Non-aqueous | Methoxy-substituted anolyte / Carbomethoxy-substituted catholyte | Not specified | 96 | 90 | 14% vs 36% capacity fade in the first cycle | [7] |

| Aqueous | BTMAP-Vi / Fe(Bhmbpy)3 | 1.3 (OCV) | Not Reported | Not Reported | 0.07 | |

| Non-aqueous | --INVALID-LINK--2 (symmetric) | Not specified | Not Reported | >80 | 0.512 (Protocol I) | [8] |

Note: "Bpy" refers to 2,2'-bipyridine; "BTMAP-Vi" refers to bis(3-trimethylammonio)propyl viologen tetrachloride; "Fe(Bhmbpy)3" refers to tris(4,4'-bis(hydroxymethyl)-2,2'-bipyridine) iron dichloride. OCV stands for Open Circuit Voltage.

Experimental Protocols

Synthesis of Tris(2,2'-bipyridine)iron(II) Tetrafluoroborate (Fe(bpy)32)

This protocol is adapted from methodologies described for non-aqueous RFB studies.[6]

Materials:

-

Iron(II) chloride tetrahydrate (FeCl2·4H2O)

-

2,2'-bipyridine (bpy)

-

Sodium tetrafluoroborate (NaBF4)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of FeCl2·4H2O in a minimal amount of deionized water.

-

In a separate flask, dissolve three molar equivalents of 2,2'-bipyridine in methanol.

-

Slowly add the FeCl2·4H2O solution to the 2,2'-bipyridine solution with constant stirring. The solution should turn a deep red color, indicating the formation of the [Fe(bpy)3]2+ complex.

-

To this solution, add a saturated aqueous solution of NaBF4 to precipitate the --INVALID-LINK--2 salt.

-

Stir the mixture for one hour to ensure complete precipitation.

-

Collect the dark red crystalline product by vacuum filtration.

-

Wash the product with cold deionized water and then with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum at 60°C for 24 hours.

-

Characterize the final product using techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis to confirm its identity and purity.[1][9]

Electrolyte Preparation

For a Non-Aqueous System: [6]

-

The anolyte is prepared by dissolving 0.2 M tris(2,2'-bipyridine)nickel(II) tetrafluoroborate (Ni(Bpy)3(BF4)2) in propylene carbonate.

-

The catholyte is prepared by dissolving 0.4 M of the synthesized --INVALID-LINK--2 in propylene carbonate.

-

A supporting electrolyte, such as 0.5 M tetraethylammonium tetrafluoroborate (TEABF4), is typically added to both the anolyte and catholyte to ensure sufficient ionic conductivity.[10]

For an Aqueous System:

-

The catholyte can be prepared by dissolving a synthesized iron bipyridine complex, such as tris(4,4'-bis(hydroxymethyl)-2,2'-bipyridine) iron dichloride (Fe(Bhmbpy)3), in a suitable aqueous buffer to the desired concentration.

-

The anolyte can be a compound like bis(3-trimethylammonio)propyl viologen tetrachloride (BTMAP-Vi), also dissolved in a compatible aqueous buffer.

Redox Flow Battery Assembly and Testing

Assembly:

-

A typical laboratory-scale redox flow battery consists of two half-cells separated by an ion-exchange membrane.

-

Carbon felt is commonly used as the electrode material in each half-cell.[6]

-

The anolyte and catholyte are stored in external reservoirs and are pumped through their respective half-cells using a peristaltic pump.

-

The two half-cells are clamped together with current collectors and end plates to ensure a good seal and electrical contact.

Electrochemical Testing:

-

Cyclic Voltammetry (CV): Before assembling the full cell, it is recommended to perform cyclic voltammetry on the anolyte and catholyte solutions to determine their redox potentials and assess their electrochemical reversibility.[6] A standard three-electrode setup is used, with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/Ag+).[6][10]

-

Charge-Discharge Cycling: The assembled flow cell is connected to a battery cycler. The battery is charged by applying a constant current, driving the redox reactions in a non-spontaneous direction. During discharge, the cell is allowed to release the stored energy at a constant current until a lower voltage cutoff is reached.[8]

-

Performance Metrics: Key performance indicators are calculated from the charge-discharge data:

-

Coulombic Efficiency: The ratio of the total charge extracted during discharge to the total charge supplied during charging.

-

Voltage Efficiency: The ratio of the average discharge voltage to the average charge voltage.

-

Energy Efficiency: The product of the coulombic and voltage efficiencies.

-

Capacity Fade: The rate at which the battery's capacity decreases over repeated cycles.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating bis(2,2'-bipyridine)iron(II) in a redox flow battery.

Redox Reactions and Charge/Discharge Process

References

- 1. researchgate.net [researchgate.net]

- 2. tamucc-ir.tdl.org [tamucc-ir.tdl.org]

- 3. researchgate.net [researchgate.net]

- 4. A higher voltage Fe(II) bipyridine complex for non-aqueous redox flow batteries (Journal Article) | OSTI.GOV [osti.gov]

- 5. A higher voltage Fe(ii) bipyridine complex for non-aqueous redox flow batteries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pure.skku.edu [pure.skku.edu]

- 7. researchgate.net [researchgate.net]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Bis(2,2'-bipyridine)iron(II) in Supramolecular Assembly

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(2,2'-bipyridine)iron(II), denoted as [Fe(bpy)₂]²⁺, as a versatile building block for the construction of sophisticated supramolecular architectures. The unique coordination chemistry of the iron(II) center, combined with the adaptable nature of the bipyridine ligands, allows for the formation of a diverse range of self-assembled structures with applications in materials science, catalysis, and drug delivery.

Introduction to Bis(2,2'-bipyridine)iron(II) in Supramolecular Chemistry

Bis(2,2'-bipyridine)iron(II) is a coordination complex where an iron(II) ion is chelated by two 2,2'-bipyridine (bpy) ligands. Unlike the more common tris(2,2'-bipyridine)iron(II), the bis-complex possesses two vacant coordination sites, which are crucial for its application in supramolecular assembly.[1] These vacant sites can be occupied by solvent molecules or other ligands, providing a platform for further coordination and the construction of larger, ordered structures.[2]

The self-assembly process is driven by the formation of coordinative bonds between the iron(II) center and nitrogen atoms of the bipyridine ligands. The final architecture of the supramolecular assembly is influenced by several factors, including the stoichiometry of the metal and ligand, the solvent, the nature of the counter-ions, and the temperature.[3] By carefully controlling these parameters, a wide array of structures such as helicates, grids, and coordination polymers can be synthesized.[3][4]

Key Applications

The unique electronic and structural properties of [Fe(bpy)₂]²⁺-based supramolecular assemblies make them suitable for a variety of applications:

-

Molecular Switches and Memory Devices: The ability of some iron(II) complexes to switch between low-spin and high-spin states in response to external stimuli like temperature or light makes them promising candidates for molecular switches and data storage.[5]

-

Sensors and Catalysts: The open coordination sites on the iron center can be utilized for binding and sensing of specific analytes. Furthermore, these complexes can act as catalysts, with the supramolecular framework providing a defined reaction environment.[1]

-

Drug Delivery: The formation of stable, self-assembled structures allows for the encapsulation and controlled release of therapeutic agents.[1][6][7] The reversibility of the metal-ligand bonds can be exploited for stimuli-responsive drug release.

-

Redox-Active Polymers and Electrochromic Materials: Incorporation of the [Fe(bpy)₂]²⁺ unit into polymeric structures results in redox-active materials that can change their optical properties upon oxidation or reduction of the iron center.[8][9][10] This has applications in electrochromic devices and energy storage.

Experimental Protocols

Synthesis of a Precursor: Tris(2,2'-bipyridine)iron(II) Tetrafluoroborate

While the direct synthesis of a stable bis-complex can be challenging due to the tendency to form the tris-complex, a common starting point is the synthesis of the tris-complex, which can then be modified or used in ligand-exchange reactions.

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

2,2'-Bipyridine (bpy)

-

Sodium tetrafluoroborate (NaBF₄)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 0.1 g of FeCl₂·4H₂O in a minimal amount of deionized water.

-

In a separate flask, dissolve 0.4 g of 2,2'-bipyridine in a minimal amount of ethanol.

-

Mix the two solutions with stirring. A deep red color should develop immediately, indicating the formation of the [Fe(bpy)₃]²⁺ complex.

-

To this solution, add a solution of 0.2 g of NaBF₄ in deionized water to precipitate the tetrafluoroborate salt.

-

Filter the resulting deep red precipitate and wash it with cold deionized water, followed by cold ethanol.[11]

-

Dry the product under vacuum.

General Protocol for Supramolecular Assembly

This protocol describes a general method for the self-assembly of a supramolecular structure using a bis-bipyridine bridging ligand and an iron(II) salt.

Materials:

-

A bis(2,2'-bipyridine) functionalized bridging ligand (Ligand L)

-

Iron(II) tetrafluoroborate (Fe(BF₄)₂) or a similar iron(II) salt

-

Acetonitrile or another suitable solvent

Procedure:

-

Prepare a solution of the bridging ligand (L) in the chosen solvent.

-

Prepare a solution of the iron(II) salt in the same solvent.

-

Slowly add the iron(II) salt solution to the ligand solution with constant stirring. The molar ratio of iron to ligand should be carefully controlled to achieve the desired stoichiometry (e.g., 2:3 for a triple-stranded helicate).[4]

-

Monitor the formation of the supramolecular assembly using UV-Vis spectroscopy. The appearance of a metal-to-ligand charge transfer (MLCT) band, typically around 520-560 nm, indicates the coordination of the iron(II) to the bipyridine units.[1][8][9]

-

Allow the solution to stand, or facilitate crystallization by slow evaporation or vapor diffusion of a non-solvent, to obtain the solid supramolecular assembly.

-

Characterize the resulting product using techniques such as ¹H NMR, mass spectrometry, and X-ray crystallography to confirm the structure.

Characterization Techniques and Data

A variety of analytical techniques are employed to characterize [Fe(bpy)₂]²⁺-based supramolecular assemblies.

| Technique | Information Obtained | Typical Quantitative Data |

| UV-Visible Spectroscopy | Confirmation of complex formation, monitoring of assembly process, determination of stoichiometry (Job's plot).[3][12] | Molar absorptivity (ε) of the MLCT band (e.g., ~8000 M⁻¹cm⁻¹ at ~520 nm for [Fe(bpy)₃]²⁺).[13][14] |

| Nuclear Magnetic Resonance (NMR) | Structural information in solution, ligand environment, and dynamics of the assembly.[3] | Chemical shifts (δ) of ligand protons. |

| Mass Spectrometry (ESI-MS) | Confirmation of the mass of the supramolecular assembly and its stoichiometry.[4] | Mass-to-charge ratio (m/z) of the assembled species. |

| X-ray Crystallography | Precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[1] | Fe-N bond lengths (typically 1.9 - 2.1 Å).[1] |

| Vibrational Spectroscopy (IR, Raman) | Information on metal-ligand bonding and spin state.[3] | Frequencies of Fe-N stretching modes. |

| Mössbauer Spectroscopy | Determination of the oxidation and spin state of the iron center.[3][5] | Isomer shift (δ) and quadrupole splitting (ΔE_Q). |

| Cyclic Voltammetry | Redox properties of the iron center.[9][11] | Redox potentials (E½) of the Fe(II)/Fe(III) couple. |

Visualizations

Experimental Workflow for Supramolecular Assembly

Caption: Workflow for the synthesis of a [Fe(bpy)₂]²⁺-based supramolecular assembly.

Factors Influencing Supramolecular Assembly

Caption: Key factors that direct the outcome of the self-assembly process.

Characterization Pathway